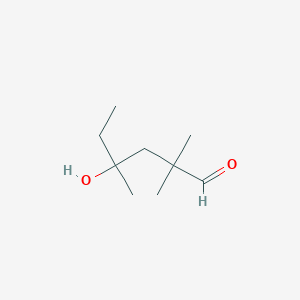
4-Hydroxy-2,2,4-trimethylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,2,4-trimethylhexanal is an organic compound with the molecular formula C9H18O2 It is a derivative of hexanal, featuring a hydroxyl group and three methyl groups attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,4-trimethylhexanal can be achieved through several methods. One common approach involves the reduction-oxygenation of corresponding alkadienals using molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst. This method is followed by treatment with trimethylphosphite . Another method involves the hydroxylation of unsaturated carbonyl compounds, which can be achieved using various catalysts and reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2,2,4-trimethylhexanal undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-oxo-2,2,4-trimethylhexanal, while reduction can produce 4-hydroxy-2,2,4-trimethylhexanol.
Aplicaciones Científicas De Investigación
4-Hydroxy-2,2,4-trimethylhexanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2,2,4-trimethylhexanal involves its interaction with various molecular targets and pathways. For example, it can undergo nucleophilic addition reactions with biomolecules, leading to the formation of adducts that may affect cellular functions . The specific pathways and targets involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-nonenal: A related compound with similar chemical properties but different biological activities.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl group but different structural frameworks and applications.
4-Hydroxy-4-methyl-2-pentanone: Another hydroxylated compound with distinct chemical and physical properties.
Uniqueness
4-Hydroxy-2,2,4-trimethylhexanal is unique due to its specific structural features, including the presence of three methyl groups and a hydroxyl group on the hexanal backbone
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
4-hydroxy-2,2,4-trimethylhexanal |
InChI |
InChI=1S/C9H18O2/c1-5-9(4,11)6-8(2,3)7-10/h7,11H,5-6H2,1-4H3 |
Clave InChI |
QMEKCWXNTVEIGP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC(C)(C)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



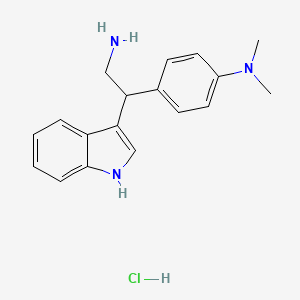
![7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318654.png)
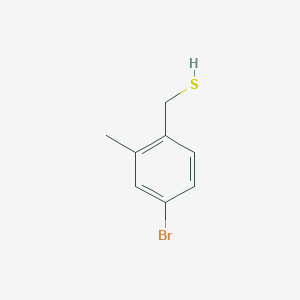

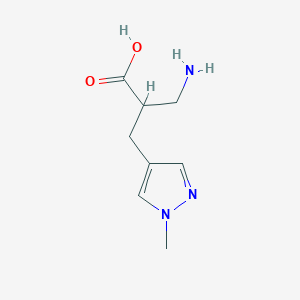
![2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13318691.png)
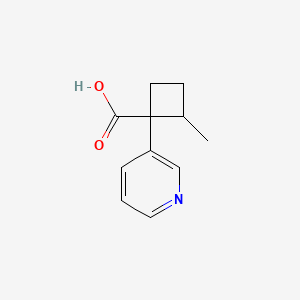
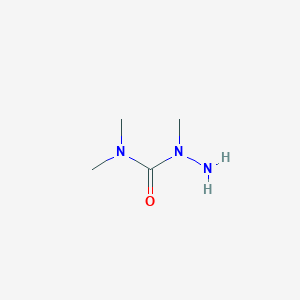
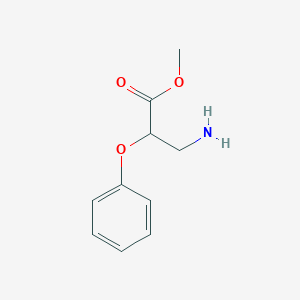
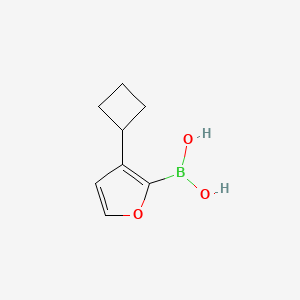
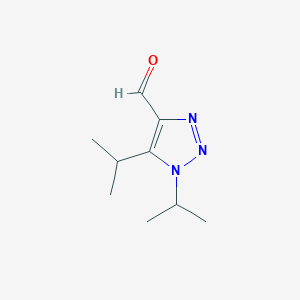
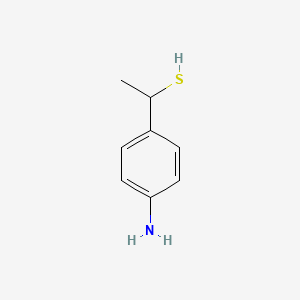
![6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13318724.png)
